diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-36728 is a lipopolysaccharide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The scientific research applications of the specified compound, which is a complex molecule with multiple functional groups and stereogenic centers, primarily involve synthesis and structural analysis in organic chemistry. One study focused on the condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol, leading to the formation of diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4Hchromeno[4,3-b]pyridine-2,5-dicarboxylate as a mixture of diastereoisomers. This process illustrates the compound's potential in synthesizing complex heterocyclic structures, which are prevalent in various organic compounds with potential pharmaceutical applications (Mamedov et al., 2008).
Isomerization Studies
Another relevant study involves the spontaneous E/Z isomerization of bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, where the compound exhibited isomerization in chloroform-d solution, resulting in a mixture of ZZ, ZE, EE, and EZ isomers. This research provides insights into the stability and reactivity of such complex molecules under different conditions, which is crucial for understanding their behavior in various chemical environments (Afonin et al., 2017).
Crystal and Molecular Structure
The crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide a foundation for understanding the three-dimensional arrangement of atoms within such complex molecules. These studies are essential for the development of new materials and the synthesis of compounds with specific desired properties, as the structural arrangement significantly influences the chemical reactivity and interaction with other molecules (Kaur et al., 2012).
Anticorrosion Properties
Investigations into the anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives showcase the compound's potential applications beyond mere synthesis and structural analysis. These studies involve the examination of the compound's efficacy in protecting metal surfaces from corrosion, which is a crucial aspect in materials science and engineering. The findings from such research can lead to the development of new anticorrosion agents for industrial applications, demonstrating the compound's versatility and potential utility in various fields (Moumeni et al., 2020).
Eigenschaften
Molekularformel |
C29H37NO14 |
---|---|
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate |
InChI |
InChI=1S/C29H37NO14/c1-5-39-24(32)18-9-7-8-10-19(25(33)40-6-2)27(35)43-23-22(42-26(18)34)21(20(15-31)41-28(23)38-4)44-29(36)30-16-11-13-17(37-3)14-12-16/h7-8,11-14,18-23,28,31H,5-6,9-10,15H2,1-4H3,(H,30,36)/b8-7+/t18-,19-,20-,21-,22+,23-,28+/m1/s1 |
InChI-Schlüssel |
NCHNHYZMDUFVHL-WJVGCGPXSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C/C=C/C[C@@H](C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC)CO)OC(=O)NC3=CC=C(C=C3)OC)OC1=O)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CC=CCC(C(=O)OC2C(C(C(OC2OC)CO)OC(=O)NC3=CC=C(C=C3)OC)OC1=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.